N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The compound is characterized by the presence of a benzimidazole moiety linked to a phthalazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminobenzimidazole with 4-phenylphthalazin-1-amine under reflux conditions in the presence of a suitable catalyst . The reaction is typically carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines or alcohols .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it may inhibit DNA synthesis or interfere with cell division, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A hexadentate tetrakis-benzimidazole derivative with similar coordination properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar benzimidazole scaffold, known for their pharmacological activities.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine is unique due to its specific combination of benzimidazole and phthalazine moieties, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-2-8-15(9-3-1)21-16-10-4-5-11-17(16)22(27-26-21)23-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEFUPKWRXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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